molecular formula C19H21N5O2 B6439639 2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine CAS No. 2548979-09-3

2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B6439639
CAS No.: 2548979-09-3
M. Wt: 351.4 g/mol
InChI Key: ZUNKPKGQUGPYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a heterocyclic compound characterized by a fused imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2. The structure includes a piperidine ring linked via an oxymethyl group to the imidazopyridazine moiety and a pyridine ring connected through a carbonyl group at the piperidine nitrogen. Its molecular formula is inferred as C₂₂H₂₂N₆O₂ (molecular weight ~414.45 g/mol), based on analogues in patent literature .

Properties

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-12-24-17(21-14)5-6-18(22-24)26-13-15-7-10-23(11-8-15)19(25)16-4-2-3-9-20-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNKPKGQUGPYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine typically involves multiple steps:

  • Formation of the 2-methylimidazo[1,2-b]pyridazine core: : This step often starts with the cyclization of precursor molecules under basic or acidic conditions.

  • Attachment of the oxymethyl group: : This involves nucleophilic substitution reactions where appropriate leaving groups are replaced by the 2-methylimidazo[1,2-b]pyridazine moiety.

  • Formation of the piperidine ring: : Achieved via ring-closing reactions, typically involving amines and aldehydes or ketones.

  • Carbonylation and final attachment of the pyridine ring: : Involves carbonylation reactions using reagents like phosgene or its derivatives, followed by coupling with pyridine derivatives under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized through:

  • Continuous flow synthesis: : Enhancing reaction efficiency and yield.

  • Catalyst optimization: : Employing advanced catalysts to lower energy requirements and improve selectivity.

  • Process automation: : Ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically forming N-oxide derivatives when treated with oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed using hydrogenation or hydride sources, leading to the formation of reduced imidazo derivatives.

  • Substitution: : It participates in nucleophilic and electrophilic substitution reactions, often facilitated by the presence of the pyridine ring.

Common Reagents and Conditions

  • Oxidizing agents: : m-chloroperbenzoic acid, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

  • N-oxides: : From oxidation reactions.

  • Reduced derivatives: : From hydrogenation or hydride reductions.

  • Substituted pyridines: : From various substitution reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Pharmacology: : Potential role in drug design and development due to its ability to interact with biological macromolecules.

  • Biological assays: : Used in assays to study enzyme interactions and inhibition.

Medicine

  • Therapeutic agents: : Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

  • Diagnostics: : Employed in diagnostic assays to detect specific biomolecular interactions.

Industry

  • Material science: : Used in the development of new materials with specific electronic or mechanical properties.

  • Chemical manufacturing: : Intermediate in the production of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding, hydrophobic interactions, and coordination to metal centers. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The imidazo[1,2-b]pyridazine ring is particularly important for binding to active sites in enzymes or receptors, thereby influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity References
Target Compound Imidazo[1,2-b]pyridazine 2-Methyl, piperidine-oxymethyl, pyridine-carbonyl ~414.45 Kinase inhibition (inferred)
4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}pyridines Imidazo[1,2-b]pyridazine Pyridine at position 4 Variable DYRK kinase inhibitors
1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine derivatives Imidazo[1,2-b]pyridazine Piperidine-triazole-carbonyl 417.46 Unknown (patent-listed)
6-(3-Piperidin-1-yl-propoxy)imidazo[1,2-b]pyridazines Imidazo[1,2-b]pyridazine Piperidinyl-propoxy Variable Kinase modulation (inferred)
2-Methylimidazo[1,2-a]pyridin-6-yl derivatives Imidazo[1,2-a]pyridine Variable aryl/heteroaryl substituents Variable Diverse (anticancer, kinase inhibition)
Key Observations :

Core Heterocycle : The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., in ), which exhibit different electronic properties and binding affinities due to ring fusion positions .

Substituent Effects :

  • The pyridine-carbonyl group in the target compound may enhance binding to kinase ATP pockets compared to triazole-carbonyl analogues (e.g., BJ00098 in ) .
  • The oxymethyl-piperidine linker likely improves solubility and pharmacokinetics relative to propoxy-linked derivatives (e.g., 6-(3-piperidin-1-yl-propoxy) analogues in ) .

Carcinogenicity Considerations: While unrelated directly to the target compound, imidazo[4,5-b]pyridine derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are reported as dietary carcinogens, emphasizing the need for rigorous safety profiling of structurally related compounds .

Research Findings and Implications

Kinase Inhibition Potential

The imidazo[1,2-b]pyridazine scaffold is established in kinase inhibition. For example, 4-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyridines demonstrate nanomolar inhibition of DYRK kinases, critical in neurodegenerative and proliferative diseases . The target compound’s pyridine-carbonyl group may mimic ATP-binding interactions, suggesting similar mechanistic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.